molecular formula C15H22N2O B14766591 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one

3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one

Cat. No.: B14766591
M. Wt: 246.35 g/mol
InChI Key: BHLPMMFIVFHOTA-UHFFFAOYSA-N
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Description

3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is a chemical compound with a complex structure that includes an amino group, a benzyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-benzylpiperidine with a suitable aminating agent. One common method is the reductive amination of 2-benzylpiperidine with 3-aminopropanal under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is unique due to the presence of both the benzyl and piperidine moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-amino-1-(2-benzylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C15H22N2O/c16-10-9-15(18)17-11-5-4-8-14(17)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2

InChI Key

BHLPMMFIVFHOTA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CCN

Origin of Product

United States

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